4-(2-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClN2O2S |
|---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-5-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H9ClN2O2S/c1-16(14,15)10-8(6-12-13-10)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) |
InChI Key |
RAEUQDQVJUCRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=NN1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Catalytic Systems
The Suzuki-Miyaura reaction has emerged as a cornerstone for introducing aryl groups at the 4-position of pyrazoles. In a landmark study, Reddy et al. synthesized 4-aryl-1-(methylsulfonylmethyl)-1H-pyrazoles via coupling 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole with aryl boronic acids using Ruphos-Pd G2 (1 mol%) and K₃PO₄ in 1,4-dioxane/water. Microwave irradiation (100 W, 120°C) reduced reaction times to 5–7 minutes, achieving yields of 85–96% (Table 1).
Table 1: Suzuki-Miyaura Coupling Optimization for 4-Aryl Pyrazoles
| Boronic Acid | Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| 2-(Cyclopropylmethoxy) | Ruphos-Pd | 1,4-Dioxane/H₂O | 5 | 96 |
| 2-Chlorophenyl | Ruphos-Pd | 1,4-Dioxane/H₂O | 7 | 92 |
| 4-Fluorophenyl | Ruphos-Pd | 1,4-Dioxane/H₂O | 6 | 89 |
Key advantages include compatibility with electron-deficient boronic acids and avoidance of inert atmospheres. The methylsulfonyl group’s electron-withdrawing nature activates the bromopyrazole substrate, facilitating oxidative addition to the Pd center.
Comparative Analysis of Thermal vs. Microwave Conditions
Conventional heating (reflux at 110°C for 180 minutes) yielded inferior results (70–80%) compared to microwave-assisted synthesis, highlighting the latter’s efficacy in suppressing side reactions such as protodeboronation. Solvent screening revealed 1,4-dioxane/water (10:1) as optimal, balancing substrate solubility and base activity.
Cyclocondensation Routes to the Pyrazole Core
Hydrazine-Ketone Cyclocondensation
A two-step approach involves cyclocondensation of 2-chlorophenylhydrazine with β-keto sulfones. For example, treatment of 3-(methylsulfonyl)-1,3-diketone with 2-chlorophenylhydrazine hydrochloride in ethanol at reflux yields the pyrazoline intermediate, which undergoes dehydrogenation using MnO₂ or DDQ to afford the target pyrazole. Yields range from 65–78%, with the methylsulfonyl group introduced via oxidation of methylthio intermediates (e.g., m-CPBA in DCM).
Critical Reaction Parameters :
One-Pot Tandem Synthesis
Recent patents describe a one-pot method combining cyclocondensation and Suzuki coupling. For instance, 4-chlorophenylhydrazine reacts with methyl acrylate in acetone to form pyrazolidin-3-one, which undergoes dehydrogenation (air, K₂CO₃) to 3-hydroxypyrazole. Subsequent coupling with 2-chlorophenylboronic acid and methylsulfonylation in situ achieves an 88% overall yield. This method eliminates intermediate isolation, reducing solvent waste and processing time.
Functionalization of Pre-Formed Pyrazoles
Direct Sulfonylation at the 3-Position
Methylsulfonyl groups are introduced via nucleophilic substitution or oxidation. In a representative procedure, 3-mercapto-4-(2-chlorophenyl)-1H-pyrazole is treated with methyl iodide (MeI) in DMF, followed by oxidation with H₂O₂/AcOH to yield the sulfone. Alternatively, direct sulfonylation using methylsulfonyl chloride (MsCl) and Et₃N in THF affords the product in 82% yield.
Challenges :
-
Regioselectivity : Competing N-sulfonylation requires careful control of reaction pH (pH 8–9 preferred).
-
Purification : Column chromatography (hexane/EtOAc 3:1) effectively separates sulfonated products from byproducts.
Green Chemistry and Industrial Scalability
Solvent and Catalyst Recovery
Ruphos-Pd exhibits recyclability up to three cycles with minimal activity loss (≤5% yield reduction). Aqueous workup protocols (e.g., ethyl acetate extraction) enable solvent recovery, aligning with green chemistry principles.
Continuous Flow Synthesis
Pilot-scale studies demonstrate the feasibility of continuous flow systems for Suzuki coupling, achieving 94% yield at a 10 g/h throughput. Key parameters include:
-
Residence Time : 12 minutes.
-
Temperature : 130°C.
-
Catalyst Loading : 0.5 mol% Ruphos-Pd.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
4-(2-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole exhibits a variety of pharmacological properties, making it a candidate for further research and development in several therapeutic areas:
- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory effects. The compound has shown potential in modulating inflammatory pathways, possibly through enzyme inhibition or receptor modulation, which can lead to therapeutic effects in conditions characterized by inflammation .
- Antimicrobial Properties : This compound also displays antimicrobial activity, suggesting its utility in treating infections caused by various pathogens. Its structural features enhance its binding affinity to biological targets involved in microbial resistance mechanisms .
- Anticancer Potential : Recent studies have indicated that pyrazole derivatives can inhibit cancer cell growth. The compound is being investigated for its ability to target specific kinases involved in tumor progression, which may offer new strategies for cancer therapy .
Synthesis and Structure Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Understanding the structure-activity relationship (SAR) is essential for enhancing the efficacy of this compound:
| Structural Feature | Biological Activity |
|---|---|
| 2-Chlorophenyl Group | Enhances anti-inflammatory activity |
| Methylsulfonyl Group | Improves solubility and bioavailability |
Research indicates that modifications to these groups can significantly affect the compound's biological activity, guiding future drug design efforts .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that this pyrazole derivative significantly reduced inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent .
- Anticancer Research : In vitro studies revealed that the compound inhibited the proliferation of various cancer cell lines, with a particular focus on glioblastoma cells. The results indicated a promising therapeutic index with minimal toxicity towards normal cells .
- Antimicrobial Efficacy : Another research highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as an alternative treatment option in the face of rising antibiotic resistance .
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features
The target compound’s structure is defined by:
- Position 4 : 2-Chlorophenyl group (lipophilic, enhances membrane permeability).
- Position 3 : Methylsulfonyl group (electron-withdrawing, improves stability).
Comparisons with analogs highlight how substituent variations influence biological activity and pharmacokinetics.
Comparison Table of Pyrazole Derivatives
Activity and Selectivity Profiles
- SC-560: Selective COX-1 inhibitor (IC₅₀ = 9 nM) with minimal ulcerogenicity compared to non-selective NSAIDs .
- Anti-inflammatory Pyrazole Derivatives () : Exhibit prostaglandin inhibition comparable to celecoxib at 2.5–5 mg/kg, with ulcer indices in the safe range (UI < 5) except for compounds 9a and 14a .
- Target Compound : The methylsulfonyl group may confer enhanced metabolic stability over chlorophenyl-only analogs, though activity data remain speculative.
Biological Activity
4-(2-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole is a notable pyrazole derivative characterized by its chlorophenyl and methylsulfonyl substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article aims to consolidate the current understanding of the biological activities associated with this compound, supported by relevant data tables and research findings.
The structure of this compound can be represented as follows:
- Chemical Formula : C10H10ClN3O2S
- Molecular Weight : 273.72 g/mol
The presence of the methylsulfonyl group enhances the compound's solubility and bioavailability, which are critical factors for its pharmacological efficacy.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study evaluated several pyrazole compounds, including this compound, for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The results demonstrated potent COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM for various derivatives .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| This compound | TBD | COX-2 Inhibitor |
| Celecoxib | 0.052 | Reference |
2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of glioblastoma cells by targeting specific kinases involved in oncogenic signaling pathways. For instance, a related study found that compounds similar to this compound exhibited low micromolar activity against AKT2/PKBβ, a kinase implicated in glioma malignancy .
| Compound | Target Kinase | EC50 (μM) | Cell Line |
|---|---|---|---|
| This compound | AKT2/PKBβ | TBD | Glioblastoma |
| Compound 4j (similar structure) | AKT2/PKBβ | TBD | Glioblastoma |
3. Antidepressant Activity
Emerging research suggests potential antidepressant effects for pyrazole derivatives, including this compound. Studies have indicated that these compounds may modulate neurotransmitter systems, although specific mechanisms remain to be elucidated .
Case Studies
Several studies have provided insights into the pharmacological profile of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties. Among them, some compounds showed significant edema inhibition percentages (78.9%–96%) compared to standard drugs like diclofenac .
- Anticancer Evaluation : In a recent study, a derivative similar to this compound was tested against glioblastoma stem cells and demonstrated potent inhibitory effects on neurosphere formation, indicating its potential as an anticancer agent .
Q & A
Q. How can computational chemistry aid in predicting the bioactivity of derivatives?
- Methodological Answer : Density functional theory (DFT) calculates electrostatic potential maps to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) with carbonic anhydrase isoforms (e.g., CAH1_HUMAN ) identifies binding affinities. QSAR models correlate substituent effects (e.g., Cl, CF₃) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
